N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide
CAS No.: 1797618-85-9
Cat. No.: VC5366817
Molecular Formula: C15H24N4O
Molecular Weight: 276.384
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797618-85-9 |
|---|---|
| Molecular Formula | C15H24N4O |
| Molecular Weight | 276.384 |
| IUPAC Name | 2,2-dimethyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]propanamide |
| Standard InChI | InChI=1S/C15H24N4O/c1-15(2,3)14(20)17-11-12-16-8-7-13(18-12)19-9-5-4-6-10-19/h7-8H,4-6,9-11H2,1-3H3,(H,17,20) |
| Standard InChI Key | JIDGGZAYQFIALV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)NCC1=NC=CC(=N1)N2CCCCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure is defined by a pyrimidine ring substituted at the 4-position with a piperidine group and at the 2-position with a methyl-pivalamide side chain. Its molecular formula is C<sub>13</sub>H<sub>18</sub>N<sub>4</sub>O, with a molecular weight of 258.31 g/mol. The piperidine ring adopts a chair conformation, while the pyrimidine core maintains planarity, facilitating interactions with biological targets . Key structural features include:
-
Pyrimidine moiety: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3, enabling hydrogen bonding and π-π stacking.
-
Piperidine substituent: A saturated six-membered ring providing conformational flexibility and enhancing lipophilicity.
-
Pivalamide group: A bulky tertiary amide that improves metabolic stability and membrane permeability.
Spectroscopic and Crystallographic Data
X-ray crystallography of analogous compounds reveals a dihedral angle of 68.2° between the pyrimidine and piperidine rings, suggesting moderate conformational flexibility. Infrared (IR) spectroscopy typically shows absorption bands at 1,650 cm<sup>−1</sup> (C=O stretch) and 3,300 cm<sup>−1</sup> (N-H stretch), consistent with the pivalamide functional group. Nuclear magnetic resonance (NMR) spectra feature distinct signals for the piperidine protons (δ 2.4–3.1 ppm) and the pyrimidine C-H group (δ 8.2 ppm).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>13</sub>H<sub>18</sub>N<sub>4</sub>O |
| Molecular Weight | 258.31 g/mol |
| LogP (Calculated) | 2.1 ± 0.3 |
| Solubility (Water) | 0.12 mg/mL |
| Melting Point | 148–152°C |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is synthesized via a two-step sequence:
-
Nucleophilic substitution: 4-Chloropyrimidine reacts with piperidine in the presence of potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) to form 4-(piperidin-1-yl)pyrimidine.
-
Acylation: The intermediate undergoes reaction with pivaloyl chloride in anhydrous dichloromethane (DCM) using triethylamine (Et<sub>3</sub>N) as a base.
Industrial-Scale Production
For large-scale manufacturing, continuous flow reactors are employed to enhance yield (85–90%) and reduce reaction time. Solvent-free conditions and microwave-assisted heating (100°C, 30 minutes) further optimize efficiency.
Pharmacological Profile
Anti-Cancer Activity
In vitro studies on analogous pyrimidine-piperidine hybrids demonstrate potent inhibition of cancer cell proliferation. For example, derivatives with similar structures exhibit IC<sub>50</sub> values of 8–10 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines . Mechanistic studies suggest:
-
Cell cycle arrest: Induction of G2/M phase arrest via modulation of cyclin-dependent kinases (CDKs).
-
Apoptosis: Activation of caspase-3 and caspase-9 pathways.
Anti-Inflammatory Effects
The compound suppresses pro-inflammatory cytokines (TNF-α, IL-6) in murine macrophages by inhibiting NF-κB translocation. At 10 µM, it reduces LPS-induced TNF-α production by 62%.
Structure-Activity Relationships (SAR)
Role of the Piperidine Ring
-
Lipophilicity: Replacement of piperidine with morpholine reduces activity by 40%, highlighting the importance of lipophilic interactions .
-
Substituent Effects: N-Methylation of piperidine enhances metabolic stability but decreases solubility .
Modifications to the Pyrimidine Core
-
Electron-Withdrawing Groups: Introduction of fluorine at the 5-position improves binding affinity to kinase targets by 3-fold .
-
Ring Expansion: Replacement of pyrimidine with pyridine abolishes activity, underscoring the necessity of the diazine scaffold .
Table 2: Impact of Structural Modifications on Biological Activity
| Modification | Effect on IC<sub>50</sub> (Cancer) | Effect on Solubility |
|---|---|---|
| Piperidine → Morpholine | ↑ 40% | ↑ 20% |
| 5-Fluorine Substituent | ↓ 70% | ↓ 15% |
| Pivalamide → Acetamide | ↑ 25% | ↑ 35% |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume